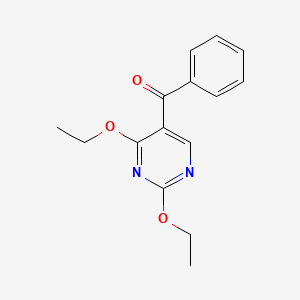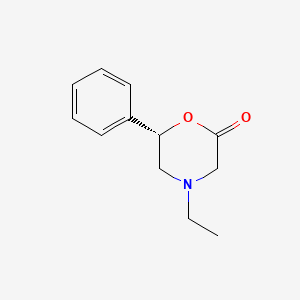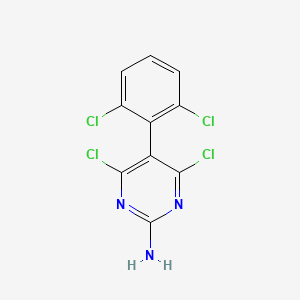
2-(N-(2-Chlorophenyl)methylsulfonamido)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid is a chemical compound with the molecular formula C9H10ClNO4S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonamide group, and an acetic acid moiety. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid typically involves the reaction of 2-chlorobenzylamine with chloroacetic acid in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, sulfonation, and deprotection.
Industrial Production Methods
In an industrial setting, the production of 2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted chlorophenyl compounds.
Applications De Recherche Scientifique
2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chlorophenyl group enhances the compound’s binding affinity to its targets, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N-(2-Bromophenyl)methylsulfonamido)acetic acid
- 2-(N-(2-Fluorophenyl)methylsulfonamido)acetic acid
- 2-(N-(2-Iodophenyl)methylsulfonamido)acetic acid
Uniqueness
2-(N-(2-Chlorophenyl)methylsulfonamido)acetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H9ClNO4S- |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
1-[[carboxymethyl(sulfinato)amino]methyl]-2-chlorobenzene |
InChI |
InChI=1S/C9H10ClNO4S/c10-8-4-2-1-3-7(8)5-11(16(14)15)6-9(12)13/h1-4H,5-6H2,(H,12,13)(H,14,15)/p-1 |
Clé InChI |
BTPOXYWYZRIHJG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)CN(CC(=O)O)S(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


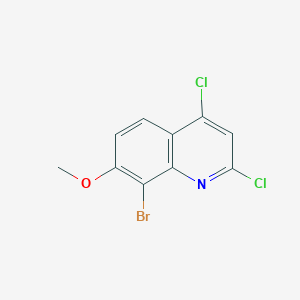
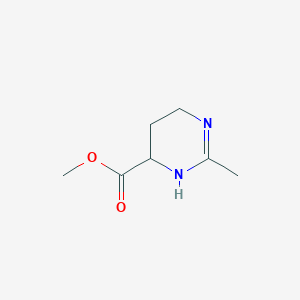
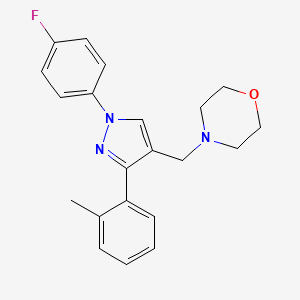
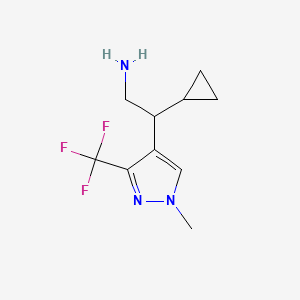

![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
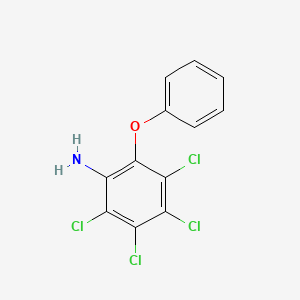
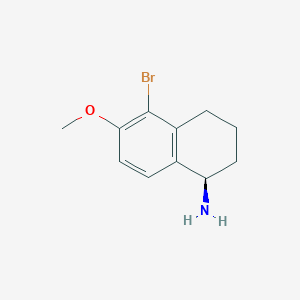
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
